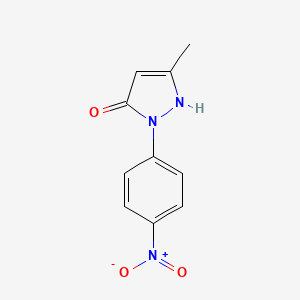![molecular formula C13H13F3N2O B2506578 2,2,2-Trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one CAS No. 1266685-91-9](/img/structure/B2506578.png)
2,2,2-Trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one is a synthetic organic compound featuring a trifluoromethyl group attached to an imidazo[1,5-a]pyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-bromo-1,1,1-trifluoro-4-isopropoxybut-3-en-2-one and 4-methylpyridin-2-amine.
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions. A base such as potassium carbonate (K2CO3) is often used to facilitate the reaction.
One-Pot Synthesis: The reaction proceeds through a one-pot synthesis, where the intermediate products are not isolated. This method enhances the efficiency and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to improve reaction efficiency and scalability.
Purification: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles in polar solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted imidazo[1,5-a]pyridines.
科学的研究の応用
2,2,2-Trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique properties, such as fluorinated polymers.
作用機序
The mechanism of action of 2,2,2-Trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
類似化合物との比較
Similar Compounds
2,2,2-Trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one: Similar structure but with a different substitution pattern on the imidazo[1,2-a]pyridine core.
2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone: Contains a piperidine ring instead of an imidazo[1,5-a]pyridine ring.
Uniqueness
2,2,2-Trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
2,2,2-trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O/c1-8(2)7-10-17-11(12(19)13(14,15)16)9-5-3-4-6-18(9)10/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEBGRYCXWWKAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=C2N1C=CC=C2)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-((2-Ethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2506496.png)
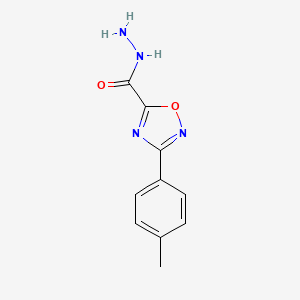
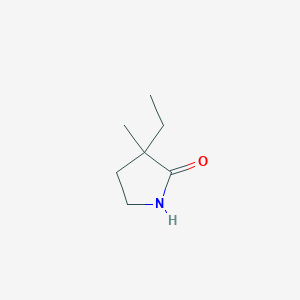
![N'-(3-fluoro-4-methylphenyl)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2506501.png)
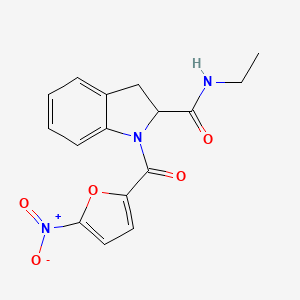
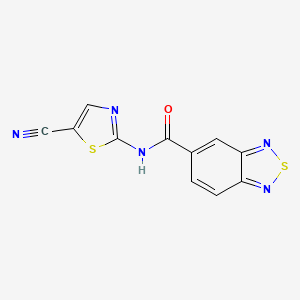
![N-[(2-Chlorophenyl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2506504.png)
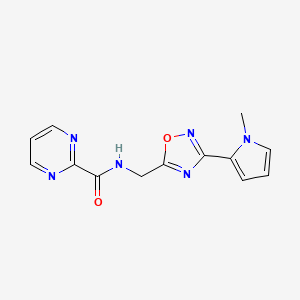
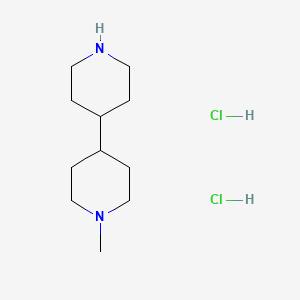
![(5-Chloro-6-hydroxypyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2506508.png)
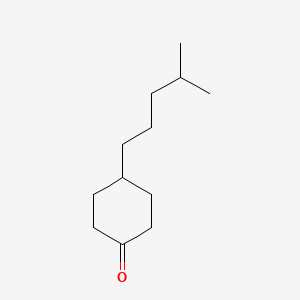
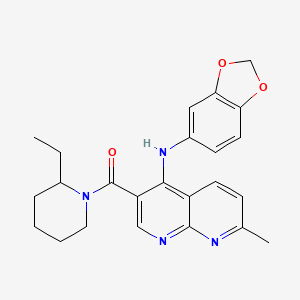
![3-(3-chloro-4-methylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506512.png)
